molecular formula C11H23NO3 B13283809 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol

2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol

Cat. No.: B13283809
M. Wt: 217.31 g/mol
InChI Key: QMJWZKMPMHVGAY-UHFFFAOYSA-N
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Description

2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C₁₁H₂₃NO₃ It is a derivative of oxolane, characterized by the presence of a tetramethyloxolan ring and an amino group attached to a propane-1,3-diol backbone

Preparation Methods

The synthesis of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol typically involves the reaction of 2,2,5,5-tetramethyloxolane with an appropriate amine and a diol. The reaction conditions often include the use of a solvent, such as tetrahydrofuran, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles, forming substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol include other derivatives of oxolane and amino alcohols. For example:

    2,2,5,5-Tetramethyloxolane: A related compound with similar structural features but lacking the amino and diol groups.

    Amino alcohols: Compounds like ethanolamine and propanolamine share the amino alcohol functionality but differ in their ring structures and substituents.

The uniqueness of this compound lies in its combination of the tetramethyloxolan ring with the amino and diol groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]propane-1,3-diol

InChI

InChI=1S/C11H23NO3/c1-10(2)5-9(11(3,4)15-10)12-8(6-13)7-14/h8-9,12-14H,5-7H2,1-4H3

InChI Key

QMJWZKMPMHVGAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)NC(CO)CO)C

Origin of Product

United States

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